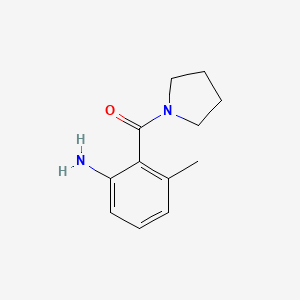

3-Methyl-2-(pyrrolidine-1-carbonyl)aniline

Description

Overview of Anilide and Pyrrolidine (B122466) Structural Motifs in Chemical Research

Anilide and pyrrolidine motifs are ubiquitous in chemical research, particularly in the fields of medicinal chemistry and materials science. Anilines, or aminobenzenes, are a class of aromatic amines that serve as foundational intermediates for a vast array of dyes, polymers, and pharmaceuticals. yufenggp.com The anilide substructure, characterized by an N-acyl group attached to an aniline (B41778), is present in numerous biologically active compounds and natural products. researchgate.net

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in drug discovery. nih.govnih.govfrontiersin.org Its prevalence is attributed to several key features: the sp³-hybridized carbons provide a three-dimensional structure that can effectively explore pharmacophore space, the nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, and the ring's stereogenic centers allow for precise spatial orientation of substituents. nih.govresearchgate.net This scaffold is a core component of many natural alkaloids, such as nicotine (B1678760) and hygrine, and is found in a wide range of synthetic drugs with diverse pharmacological activities. nih.govmdpi.com

Significance of N-Acyl Pyrrolidine and Methyl-Substituted Aniline Frameworks in Organic Synthesis

In organic synthesis, N-acyl pyrrolidine and methyl-substituted aniline frameworks are valuable building blocks. The N-acyl pyrrolidine moiety is often constructed from proline or its derivatives, which provide a chiral pool for asymmetric synthesis. nih.gov The synthesis of these structures can also be achieved through various cyclization reactions of acyclic precursors. mdpi.com These frameworks are key intermediates in the synthesis of drugs targeting a range of conditions. nih.govnih.gov

Methyl-substituted anilines are important precursors in industrial and laboratory-scale synthesis. yufenggp.comechemi.com The methyl group influences the electronic properties and reactivity of the aniline ring through its electron-donating inductive effect. wikipedia.org This can affect the regioselectivity of further chemical transformations. wikipedia.org The synthesis of substituted anilines can be achieved through methods like the reduction of corresponding nitroarenes or transition metal-catalyzed C-N cross-coupling reactions. beilstein-journals.org

Academic Relevance of Amide Linkages and Aromatic Substitution Patterns

The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of proteins and peptides. nih.gov Its stability and unique hydrogen bonding capabilities, with the carbonyl oxygen as a hydrogen bond acceptor and the N-H group as a donor, make it a critical feature in drug design. nih.gov The synthesis of amide bonds is a central challenge in organic chemistry, with numerous methods developed to facilitate their formation, often involving the activation of a carboxylic acid or the use of coupling reagents. nih.govresearchgate.nettaylorandfrancis.com

Aromatic substitution patterns are a cornerstone of organic chemistry, determining the properties and reactivity of benzene (B151609) derivatives. masterorganicchemistry.com In electrophilic aromatic substitution (EAS), the primary way aromatic rings are functionalized, existing substituents direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.orgmsu.edu These directing effects arise from a combination of resonance and inductive effects. Substituents are broadly classified as activating (rate-increasing) or deactivating (rate-decreasing) and as ortho/para-directing or meta-directing. wikipedia.org Understanding these patterns is crucial for designing multi-step syntheses of complex aromatic compounds. youtube.com

| Substituent Group | Effect on Reaction Rate | Orientation | Example |

|---|---|---|---|

| -NH2, -OH | Strongly Activating | Ortho/Para | Aniline, Phenol msu.edu |

| -OR, -NHCOR | Activating | Ortho/Para | Anisole, Acetanilide |

| -Alkyl (e.g., -CH3) | Activating | Ortho/Para | Toluene wikipedia.org |

| -Halogens (F, Cl, Br, I) | Deactivating | Ortho/Para | Chlorobenzene numberanalytics.com |

| -CHO, -COR | Deactivating | Meta | Benzaldehyde, Acetophenone numberanalytics.com |

| -SO3H, -CN | Deactivating | Meta | Benzenesulfonic acid, Benzonitrile |

| -NO2 | Strongly Deactivating | Meta | Nitrobenzene numberanalytics.com |

Historical Development and Evolution of Synthetic Strategies for Related Compounds

The history of aniline chemistry dates back to the early 19th century. Aniline was first isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben. researchgate.nettrc-leiden.nlwikipedia.org Its industrial importance surged after 1856 when William Henry Perkin accidentally synthesized the first synthetic dye, mauveine, from aniline. trc-leiden.nlwikipedia.orgmcgill.ca This discovery spurred the development of large-scale aniline production methods, such as the Béchamp reduction of nitrobenzene, which was crucial for the burgeoning dye industry in Germany. wikipedia.orgmcgill.ca

The synthesis of amide bonds has also evolved significantly. Early methods often required harsh conditions. The development of coupling reagents, such as carbodiimides, revolutionized the formation of amides, particularly in peptide synthesis, allowing for milder reaction conditions. taylorandfrancis.com More recently, catalytic methods for direct amidation of carboxylic acids and amines have become an area of intense research, focusing on sustainability and efficiency. nih.govresearchgate.net Synthetic strategies for creating pyrrolidine rings have advanced from classical cyclization reactions to modern catalytic and asymmetric methods, enabling the construction of these heterocycles with high stereochemical control. organic-chemistry.orgresearchgate.net

Scope and Objectives of Academic Inquiry into 3-Methyl-2-(pyrrolidine-1-carbonyl)aniline

While extensive published research focusing specifically on this compound is not prominent, its structure suggests clear objectives for academic and industrial inquiry. Its primary relevance lies in its potential as a specialized chemical intermediate for the synthesis of more complex molecular architectures.

The academic scope for this compound would likely involve its use in several key areas:

Scaffold for Medicinal Chemistry: The molecule serves as an advanced scaffold combining three key pharmacophoric elements: an aromatic ring, a hydrogen-bond-donating amino group, and a pyrrolidine-amide moiety. Research would focus on using the primary amine at the C2 position as a handle for further derivatization. This could involve reactions to form larger heterocyclic systems (e.g., quinazolinones) or to attach other fragments of interest for structure-activity relationship (SAR) studies.

Probe for SAR Studies: The specific substitution pattern—an ortho-amino amide with a meta-methyl group—is ideal for investigating the influence of steric and electronic effects on biological activity. The methyl group's electron-donating nature and the steric bulk of the adjacent pyrrolidine-carbonyl group can be systematically compared against analogues to probe the binding requirements of biological targets like enzymes or receptors.

Development of Novel Synthetic Methodologies: The compound could be a target molecule for developing new synthetic strategies for constructing highly substituted anilines. Research might focus on novel C-H activation or directed ortho-metalation approaches to build the core structure efficiently.

The overarching objective of synthesizing and studying a compound like this compound is to generate novel, structurally complex molecules for screening in drug discovery programs or for applications in materials science.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-6-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-5-4-6-10(13)11(9)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKKTGWRRBWPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Contemporary Synthetic Routes to the Core Structure

Construction of the Aniline (B41778) Moiety and its Methyl Substitution

The formation of the 3-methyl-2-carboxamido-aniline core is a critical aspect of the synthesis. The relative positioning of the amine, amide, and methyl groups necessitates chemo- and regioselective methods that can overcome the challenges posed by competing reaction pathways.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The reaction utilizes a directing metalation group (DMG) to position a strong organolithium base, which deprotonates the adjacent ortho-proton. The resulting aryllithium intermediate can then be trapped with a suitable electrophile. wikipedia.orgorganic-chemistry.org The amide functionality, particularly a tertiary amide like the pyrrolidine-1-carbonyl group, is classified as a strong DMG. organic-chemistry.org

A plausible synthetic route employing DoM would involve starting with a pre-formed N-arylpyrrolidinamide. For instance, beginning with 2-(pyrrolidine-1-carbonyl)aniline, the amide group can direct lithiation specifically to the C-3 position. The mechanism involves the coordination of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to the carbonyl oxygen of the amide. This coordination, often stabilized by additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), increases the kinetic acidity of the ortho-protons, facilitating selective deprotonation by the alkyl base. baranlab.org This process is known as a complex-induced proximity effect (CIPE). baranlab.org

Once the C-3 lithiated species is formed, it can be quenched with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to introduce the required methyl group. This approach offers excellent regiocontrol, directly installing the methyl group at the desired position, a feat that is challenging to achieve through classical electrophilic aromatic substitution. wikipedia.org

Table 1: Key Parameters in Directed Ortho-Metalation (DoM) of N-Aryl Amides

| Parameter | Description | Examples | Significance |

| Directing Group (DMG) | A functional group that coordinates with the organolithium reagent to direct deprotonation to the ortho position. organic-chemistry.org | -CONR₂, -OCONR₂, -SO₂NR₂ | The amide in the target compound is a potent DMG, ensuring high regioselectivity. |

| Organolithium Reagent | A strong base used for deprotonation. | n-BuLi, s-BuLi, t-BuLi | The choice of base can influence reactivity and selectivity, with s-BuLi/TMEDA often being highly effective. baranlab.org |

| Chelating Agent | An additive that can break up organolithium aggregates and enhance reactivity. baranlab.org | TMEDA | Forms a chelate with the lithium ion, increasing the basicity of the alkyl group and stabilizing the ortho-lithiated intermediate. |

| Electrophile | A reagent that reacts with the aryllithium intermediate to introduce a new functional group. | Methyl iodide, Dimethyl sulfate | Introduces the methyl group at the lithiated position. |

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, achieving the specific substitution pattern of the target molecule via direct EAS on an aniline derivative is complex due to the directing effects of the substituents. The amino group (-NH₂) is a powerful activating group and is strongly ortho, para-directing. byjus.comchemistrysteps.com Conversely, the pyrrolidine-1-carbonyl group, being an amide, is deactivating and meta-directing under standard EAS conditions (e.g., Friedel-Crafts alkylation).

A direct Friedel-Crafts alkylation of 2-(pyrrolidine-1-carbonyl)aniline would likely yield a mixture of products, with substitution occurring para to the highly activating amino group. Furthermore, the basic nitrogen of the aniline can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. libretexts.org

To control the regioselectivity, the powerful activating effect of the amino group must be tempered. This can be achieved by converting the amine into an amide, such as an acetanilide. libretexts.orgmakingmolecules.com The resulting N-acetyl group is still an ortho, para-director but is significantly less activating than a free amino group. makingmolecules.com A synthetic sequence could involve:

Protection of the amine in a precursor like 2-aminotoluene as an acetanilide.

Introduction of the carbonyl functionality at the ortho position to the acetylated amine.

Formation of the pyrrolidine (B122466) amide.

Deprotection of the acetyl group to reveal the primary amine.

This multi-step approach, while less direct than DoM, leverages the principles of EAS by modulating substituent effects to guide the regiochemical outcome.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect | Relevance to Synthesis |

| -NH₂ (Amino) | Strongly Activating byjus.com | Ortho, Para | Its powerful directing effect makes direct, selective methylation at the 3-position challenging. |

| -NHCOR (Amide) | Moderately Activating makingmolecules.com | Ortho, Para | Protection of the amine as an amide reduces its activating strength, allowing for more controlled substitutions. |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | The methyl group itself will influence the position of any subsequent EAS reactions. |

| -CONR₂ (Amide) | Deactivating | Meta | The pyrrolidine-1-carbonyl group would direct incoming electrophiles to the meta position (C-4 and C-6). |

Pyrrolidine Ring Formation and Functionalization

The construction of the pyrrolidine ring is the second key synthetic challenge. This can be achieved either by forming the amide bond with a pre-existing aniline or by constructing the heterocyclic ring from an acyclic precursor.

A common and straightforward method for forming the pyrrolidine-1-carbonyl moiety is through the acylation of pyrrolidine with a suitable aniline derivative. This approach presupposes the successful synthesis of the 3-methyl-2-aminoaniline core with an appropriate carbonyl precursor at the 2-position, such as a carboxylic acid or acyl chloride. For example, 2-amino-3-methylbenzoic acid could be activated (e.g., using thionyl chloride to form the acyl chloride) and then reacted directly with pyrrolidine to form the target amide.

Alternatively, the pyrrolidine ring itself can be constructed via intramolecular cyclization. This involves starting with an appropriately functionalized aniline. For instance, N-(4-halobutyl)-2-amino-3-methylaniline could undergo an intramolecular nucleophilic substitution reaction, where the aniline nitrogen displaces the halide to form the five-membered ring. Various methods for the N-heterocyclization of primary amines with diols or via reductive amination of dicarbonyl compounds are also well-established strategies for synthesizing pyrrolidine rings. organic-chemistry.orgnih.gov

Table 3: Selected Cyclization Strategies for Pyrrolidine Ring Synthesis

| Strategy | Precursors | Reagents/Conditions | Description |

| Acylation | 2-Amino-3-methylbenzoic acid, Pyrrolidine | SOCl₂ or EDC/HOBt | A convergent approach where the aniline core and the heterocycle are coupled in a final step. |

| Intramolecular Amination | Aniline derivative with a tethered C4 leaving group | Base (e.g., K₂CO₃) | The aniline nitrogen acts as a nucleophile to close the ring, forming the C-N bond. |

| Reductive Amination | Aniline, 1,4-dicarbonyl compound (e.g., succinaldehyde) | Reducing agent (e.g., NaBH₃CN) | Condensation of the amine with the dicarbonyl followed by in-situ reduction to form the pyrrolidine ring. nih.gov |

| Diol Cyclization | Primary amine, 1,4-butanediol | Iridium or Ruthenium catalyst | Catalytic N-heterocyclization through a "borrowing hydrogen" mechanism. organic-chemistry.org |

A more advanced and elegant strategy for constructing substituted pyrrolidine and pyrrolidinone scaffolds involves the use of donor-acceptor (DA) cyclopropanes. mdpi.comnih.gov These strained three-membered rings act as versatile 1,3-dipole synthons. nih.gov The reaction is typically catalyzed by a Lewis acid, which coordinates to an acceptor group (e.g., an ester) on the cyclopropane (B1198618), facilitating the cleavage of the vicinal carbon-carbon bond to form a zwitterionic intermediate. mdpi.com

In the context of synthesizing a precursor to the target molecule, a DA cyclopropane could react with an aniline, such as 3-methylaniline. The reaction proceeds via a Lewis acid-catalyzed opening of the cyclopropane ring, followed by nucleophilic attack of the aniline nitrogen. This leads to the formation of a γ-amino ester intermediate, which can then undergo in-situ lactamization (intramolecular cyclization) to yield a 1,5-disubstituted pyrrolidin-2-one. mdpi.com While this yields a pyrrolidinone rather than the pyrrolidine-carbonyl moiety, the pyrrolidinone can be subsequently reduced to the corresponding pyrrolidine. This method provides a powerful route to highly substituted nitrogen heterocycles from simple starting materials. acs.org

Exploration of Reaction Mechanisms in Synthesis

The success of the synthetic methodologies described above hinges on a fundamental understanding of their reaction mechanisms.

In Directed Ortho-Metalation , the mechanism is governed by the formation of a pre-lithiation complex between the Lewis acidic organolithium reagent and the Lewis basic DMG. baranlab.org For an amide DMG, the lithium coordinates to the carbonyl oxygen. This proximity effect lowers the activation energy for the deprotonation of the adjacent ortho-proton, leading to a kinetically favored reaction pathway over deprotonation at other sites. The stability of the resulting six-membered chelated aryllithium intermediate is a key driving force for the high regioselectivity observed.

The mechanism of Electrophilic Aromatic Substitution on anilines involves the attack of the electron-rich aromatic π-system on an electrophile. This generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org For aniline, the lone pair on the nitrogen atom can participate in resonance, providing significant stabilization to the arenium ion when the attack occurs at the ortho or para positions. lkouniv.ac.in This stabilization lowers the activation energy for ortho/para attack compared to meta attack, explaining the observed directing effect. wikipedia.org

The mechanism for Pyrrolidine Synthesis from Donor-Acceptor Cyclopropanes involves several key steps. First, the Lewis acid activates the cyclopropane by coordinating to an acceptor group. This polarizes and weakens the C-C bond between the donor and acceptor-substituted carbons, leading to heterolytic ring-opening and the formation of a 1,3-dipolar or zwitterionic intermediate. nih.gov The aniline then acts as a nucleophile, attacking the electrophilic terminus of the opened cyclopropane. The final step is an intramolecular cyclization, typically a lactamization, where the nitrogen attacks the ester carbonyl to close the five-membered ring, releasing an alcohol as a byproduct. mdpi.com

Nucleophilic Addition-Elimination Pathways for Amide Formation

The formation of the amide bond in 3-Methyl-2-(pyrrolidine-1-carbonyl)aniline typically proceeds through a nucleophilic addition-elimination reaction. This is a characteristic reaction of carboxylic acid derivatives, such as acyl chlorides, which are highly reactive towards nucleophiles. chemguide.co.uk

The mechanism can be described in two primary stages:

Nucleophilic Addition: The synthesis often involves the reaction of an activated carboxylic acid derivative (like 2-methyl-3-nitrobenzoyl chloride) with pyrrolidine. The nitrogen atom of the pyrrolidine ring, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. chemguide.co.ukyoutube.com

Elimination: The unstable tetrahedral intermediate then collapses. The carbon-oxygen double bond is reformed, and the chlorine atom is expelled as a chloride ion (a good leaving group). youtube.com Subsequently, a base (which can be another molecule of pyrrolidine) removes a proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product. savemyexams.comsavemyexams.com

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is crucial for optimizing the synthesis of amides, offering pathways with higher efficiency, milder reaction conditions, and improved selectivity. rsc.org

Coupling Reagents: For reactions starting from a carboxylic acid and an amine, direct amide formation requires high temperatures to drive off water, which can be unfavorable. nih.gov Instead, coupling reagents are widely used. A convenient protocol for amide bond formation for electron-deficient amines and carboxylic acids involves reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), often with a catalytic amount of Hydroxybenzotriazole (HOBt). nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Enzymatic Catalysis: Biocatalysis represents a green and sustainable approach to amide bond synthesis. rsc.org Enzymes like lipases can catalyze the direct amidation of carboxylic acids, sometimes proceeding through an in situ formed ester intermediate. rsc.org Other enzymes, such as those in the ATP-grasp family, activate the carboxylic acid by forming an acyl-phosphate intermediate, which then reacts with the amine. nih.gov This method offers high selectivity under mild, aqueous conditions.

Solid Acid Catalysts: Heterogeneous catalysts, such as sulfated TiO2/SnO2 nanocomposites, have been shown to be effective for the direct amidation of aniline derivatives with carboxylic acids under solvent-free conditions, offering excellent yields and easier catalyst separation. researchgate.net

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org This distinction is relevant when competing reaction pathways can lead to different products.

Kinetic vs. Thermodynamic Product: The kinetic product is the one that forms the fastest, having the lowest activation energy. The thermodynamic product is the most stable product, having the lowest Gibbs free energy. wikipedia.org In the context of amide synthesis, side reactions such as the formation of isomeric byproducts or degradation of starting materials could occur.

Reaction Conditions: The choice of reaction conditions determines which product is favored. Lower temperatures and shorter reaction times tend to favor the kinetic product, as the system may not have enough energy to overcome the higher activation barrier to the thermodynamic product. wikipedia.org Conversely, higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the formation of the more stable thermodynamic product. wikipedia.org

Amide Stability: The amide bond itself is generally considered stable and unreactive due to resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov This inherent stability means that once formed, the amide is often the thermodynamic product. However, the activation of the reactants is a key step that is subject to kinetic control. For instance, in enzyme-catalyzed reactions, the binding of the substrate to the enzyme's active site is a kinetically controlled process that dictates the reaction's high selectivity. nih.gov

Green Chemistry Principles in the Synthesis of Related Anilides and Pyrrolidines

Solvent Selection and Optimization

Solvents are a major contributor to the environmental footprint of chemical synthesis, often accounting for a large portion of the total mass in a reaction. whiterose.ac.uk Green solvent selection guides aim to reduce the use of hazardous solvents.

Traditional Solvents: Many traditional solvents used in organic synthesis, such as chlorinated hydrocarbons (e.g., dichloromethane), aromatic hydrocarbons (e.g., benzene (B151609), toluene), and polar aprotic solvents (e.g., DMF, DMAc), are now recognized as hazardous due to their toxicity, flammability, or environmental persistence. whiterose.ac.uk

Green Alternatives: The focus has shifted towards more benign alternatives. Water is an ideal green solvent, though its use can be limited by the poor solubility of many organic reactants. researchgate.net Other recommended solvents include ethanol, isopropanol, and ethyl acetate. Bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) are seen as preferable alternatives to ethers like THF and diethyl ether. whiterose.ac.uk Glycerol, which is non-toxic, biodegradable, and derived from renewable sources, has also shown high potential as a green solvent for various organic reactions. researchgate.net The ideal green solvent should be readily available, non-toxic, and facilitate not only the reaction but also product separation and catalyst recycling. researchgate.net

Table 1: Comparison of Selected Solvents based on Green Chemistry Principles

| Solvent | Classification | Key Hazards | Green Chemistry Considerations |

| Benzene | Hydrocarbon | Carcinogenic, Flammable | Undesirable; should be avoided. |

| Dichloromethane (B109758) (DCM) | Chlorinated | Likely Carcinogenic, Volatile | Undesirable; significant environmental and health concerns. whiterose.ac.uk |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Toxic for Reproduction | Problematic; high boiling point makes removal difficult. |

| Toluene | Hydrocarbon | Suspected of damaging the unborn child | Problematic; a less hazardous alternative to benzene but still of concern. whiterose.ac.uk |

| Heptane | Hydrocarbon | Flammable, Neurotoxic | Preferable over hexane due to lower toxicity. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Flammable | Recommended green alternative to THF; derived from renewable sources. whiterose.ac.uk |

| Ethanol | Alcohol | Flammable | Recommended; low toxicity, biodegradable, produced from renewable resources. |

| Water | Aqueous | None | Ideal green solvent; limited by reactant solubility. researchgate.net |

This table is generated based on information from various green chemistry solvent selection guides.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. rsc.org

Calculating Atom Economy: The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 sphinxsai.com

Reaction Types: Different types of reactions have inherently different atom economies. Addition reactions, for example, can have a 100% atom economy as all reactant atoms are incorporated into the product. Substitution and elimination reactions, however, generate byproducts, leading to lower atom economies. rsc.org The synthesis of anilides often involves substitution, which produces stoichiometric byproducts.

Case Study: Acetanilide Synthesis: The synthesis of acetanilide, a simple anilide, can illustrate this principle.

Conventional Method: Reacting aniline with acetic anhydride produces acetanilide and acetic acid as a byproduct. This method avoids the use of more hazardous reagents like acetyl chloride but still has an atom economy below 100%. ijirset.com

Greener Approaches: Methods that utilize catalytic amounts of reagents or that can be performed in greener solvents or even solvent-free conditions are preferred. tandfonline.comyoutube.com While direct amidation of aniline with acetic acid has a better theoretical atom economy (with water as the only byproduct), it requires catalysts and often heat to proceed efficiently. researchgate.net

Table 2: Atom Economy Comparison for a Hypothetical Anilide Synthesis

| Reaction Pathway | Reactants | Desired Product | Byproducts | % Atom Economy (Illustrative) |

| Route A (Acyl Chloride) | Aniline + Acetyl Chloride | Acetanilide | HCl | ~58% |

| Route B (Anhydride) | Aniline + Acetic Anhydride | Acetanilide | Acetic Acid | ~68% |

| Route C (Direct Amidation) | Aniline + Acetic Acid | Acetanilide | Water | ~88% |

Note: The atom economy percentages are illustrative for the synthesis of acetanilide and will vary for this compound depending on the specific synthetic route chosen.

Maximizing atom economy is a key goal in designing sustainable chemical syntheses. It encourages the development of catalytic routes and reaction designs that minimize waste at the molecular level. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3-Methyl-2-(pyrrolidine-1-carbonyl)aniline, a full suite of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

High-Resolution ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic, methyl, and pyrrolidine (B122466) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region is expected to show three signals for the protons on the aniline (B41778) ring. The aniline NH₂ group typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methyl group attached to the aromatic ring will present as a sharp singlet. The four methylene (B1212753) groups of the pyrrolidine ring will show complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants Predicted values based on analogous structures and spectroscopic principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 6.5 - 7.2 | m | ~7-8 |

| NH₂ | ~4.0 - 5.0 (broad) | s | - |

| Pyrrolidine-CH₂ (α to N) | ~3.4 - 3.6 | t | ~6-7 |

| Pyrrolidine-CH₂ (β to N) | ~1.8 - 2.0 | m | ~6-7 |

| Ar-CH₃ | ~2.2 | s | - |

¹³C NMR Spectral Interpretation for Carbon Framework

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Twelve distinct carbon signals are expected for this compound. The carbonyl carbon of the amide group is characteristically found at the most downfield position. The aromatic carbons show signals in the range of 110-150 ppm, with their specific shifts determined by the attached substituents. The methyl and pyrrolidine carbons appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments Predicted values based on analogous structures and spectroscopic principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 168 - 172 |

| Ar-C (substituted) | 120 - 150 |

| Ar-C (unsubstituted) | 115 - 130 |

| Pyrrolidine-CH₂ (α to N) | ~46 |

| Pyrrolidine-CH₂ (β to N) | ~24 |

| Ar-CH₃ | ~18 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for tracing the connectivity within the pyrrolidine ring and identifying adjacent protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each proton to its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. researchgate.net This is particularly useful for establishing the connectivity between the aromatic ring, the methyl group, and the pyrrolidine-carbonyl moiety. For instance, correlations would be expected between the pyrrolidine alpha-protons and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can help to determine the preferred conformation of the molecule, particularly the orientation of the pyrrolidine ring relative to the aniline ring.

Solvent Effects and Conformational Dynamics via NMR

The chemical shifts of protons, especially those involved in hydrogen bonding like the NH₂ protons, can be significantly affected by the choice of solvent. bldpharm.comnih.gov Studies in different solvents (e.g., CDCl₃, DMSO-d₆) can provide insights into intermolecular interactions and conformational dynamics. bldpharm.com For example, in a hydrogen-bond-accepting solvent like DMSO-d₆, the NH₂ proton signals are expected to be sharper and shifted further downfield compared to in a non-polar solvent like CDCl₃. This solvent-dependent behavior can also influence the rotational barrier around the amide C-N bond, which can sometimes be observed by variable temperature NMR experiments.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule and is highly effective for identifying specific functional groups.

Characteristic Absorption Bands for Amide I and Amide II Functionalities

The FT-IR and FT-Raman spectra of this compound are dominated by bands characteristic of its functional groups. The most diagnostic of these are the Amide I and Amide II bands, which arise from the vibrations of the tertiary amide group.

Amide I Band: This band, appearing in the range of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. Its exact position can provide information about hydrogen bonding and the electronic nature of the substituents.

Amide II Band: This band is typically found between 1510-1570 cm⁻¹ in secondary amides and results from a mixture of N-H bending and C-N stretching vibrations. However, in tertiary amides like the one present in the title compound, which lack an N-H bond, a distinct Amide II band is absent. Instead, the C-N stretching vibration is observed at a lower frequency.

Other significant bands in the FT-IR spectrum include the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and various C-C and C-N stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic Vibrational Frequencies Predicted values based on analogous structures and spectroscopic principles.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic/Aliphatic (C-H) | Stretching | 2850 - 3100 |

| Amide (C=O) | Amide I Stretching | 1630 - 1680 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Amide (C-N) | Stretching | ~1300 - 1400 |

Analysis of Aromatic and Aliphatic C-H Stretching Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the types of chemical bonds within a molecule by measuring their vibrational frequencies. In this compound, the C-H stretching vibrations provide distinct signals that confirm the presence of both its aromatic (aniline ring) and aliphatic (pyrrolidine ring and methyl group) components.

The high-wavenumber region of the IR spectrum (2800-3200 cm⁻¹) is particularly diagnostic for these C-H bonds.

Aromatic C-H Stretches: The C(sp²)–H bonds of the substituted benzene (B151609) ring give rise to absorption bands that typically appear above 3000 cm⁻¹. wpmucdn.com For this compound, these are expected in the 3000–3100 cm⁻¹ region. wpmucdn.com

Aliphatic C-H Stretches: The C(sp³)–H bonds in the pyrrolidine ring and the appended methyl group absorb at frequencies below 3000 cm⁻¹. These vibrations are typically observed in the 2800–2960 cm⁻¹ range and are characteristic of saturated hydrocarbon structures. wpmucdn.com

The distinct separation of these bands allows for unambiguous confirmation of both the aromatic and aliphatic moieties within the molecular structure.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | C(sp²)–H on Aniline Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | C(sp³)–H on Pyrrolidine Ring | 2800 - 2960 |

| Aliphatic C-H Stretch | C(sp³)–H on Methyl Group | 2800 - 2960 |

Hydrogen Bonding Interactions from Vibrational Data

The specific arrangement of functional groups in this compound, where a primary amine (-NH₂) and an amide carbonyl group (C=O) are positioned ortho to each other on the aniline ring, creates a favorable geometry for the formation of an intramolecular hydrogen bond. This interaction occurs between one of the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group.

Vibrational spectroscopy, particularly IR, provides clear evidence for such hydrogen bonding.

N-H Stretching Vibrations: A free (non-bonded) primary amine typically exhibits two distinct N-H stretching bands: an asymmetric stretch and a symmetric stretch, usually found between 3300 and 3500 cm⁻¹. wpmucdn.com In the presence of intramolecular hydrogen bonding, the N-H group involved in the bond becomes weaker and more polarized. This results in a significant red-shift (a shift to lower frequency/wavenumber) and broadening of its corresponding absorption band. researchgate.net For this molecule, one would expect to observe at least one N-H stretching band at a considerably lower wavenumber than the typical range, confirming the intramolecular interaction.

C=O Stretching Vibration: The carbonyl (C=O) stretch of an amide group is also sensitive to hydrogen bonding. The donation of electron density from the carbonyl oxygen to the hydrogen atom can slightly weaken the C=O double bond, potentially causing a minor red-shift in its absorption frequency from the expected 1630-1680 cm⁻¹ range.

The observation of these spectral shifts is a key piece of evidence in the structural elucidation, confirming the specific spatial relationship between the amino and carbonyl-pyrrolidine substituents. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 Da). nih.gov For this compound, the molecular formula is C₁₂H₁₆N₂O. chemicalregister.com

HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined accurate mass is then compared to the theoretically calculated monoisotopic mass. A close match between these two values provides definitive proof of the molecular formula, ruling out other potential formulas that might have the same nominal mass.

| Element | Symbol | Count | Exact Mass (Da) | Total Mass (Da) |

| Carbon | C | 12 | 12.000000 | 144.000000 |

| Hydrogen | H | 17 | 1.007825 | 17.133025 |

| Nitrogen | N | 2 | 14.003074 | 28.006148 |

| Oxygen | O | 1 | 15.994915 | 15.994915 |

| Total | [C₁₂H₁₇N₂O]⁺ | Theoretical Mass [M+H]⁺ | 205.133538 |

Fragmentation Pathway Analysis for Structural Confirmation

In addition to providing an accurate mass for the parent ion, mass spectrometry induces fragmentation of the molecule, creating a unique pattern of daughter ions. Analyzing these fragmentation pathways provides robust confirmation of the compound's connectivity and structure. For this compound, key fragmentation events would include:

Alpha-Cleavage at the Carbonyl Group: The most characteristic fragmentation would be the cleavage of the C-N bond within the amide linkage. This can lead to the formation of a stable pyrrolidinyl cation or, more commonly, an acylium ion.

Loss of the Pyrrolidine Moiety: Cleavage of the bond between the carbonyl carbon and the pyrrolidine nitrogen is a highly probable pathway, leading to a fragment corresponding to the 2-amino-6-methylbenzoyl portion of the molecule.

Cleavage of the Carbonyl Group: Subsequent loss of a neutral carbon monoxide (CO) molecule from acylium-containing fragments is a common process in the fragmentation of carbonyl compounds.

| Proposed Fragment (m/z) | Formula of Fragment | Description of Loss |

| 134.0655 | [C₈H₈NO]⁺ | Loss of pyrrolidine (C₄H₈N) from the parent ion |

| 135.0813 | [C₈H₁₁N₂]⁺ | Loss of carbon monoxide (CO) from the [M-C₄H₅N] fragment |

| 70.0657 | [C₄H₈N]⁺ | Formation of the pyrrolidinyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions of the Aromatic and Carbonyl Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. elte.hu The spectrum of this compound is dictated by the electronic transitions within its two primary chromophores: the substituted aniline ring and the amide carbonyl group. masterorganicchemistry.com

π → π* Transitions: These are high-energy, high-intensity absorptions associated with the π-electron systems of the aromatic ring and the carbonyl double bond. elte.hu The aniline chromophore typically shows strong absorptions in the 230-290 nm range. researchgate.netresearchgate.net Conjugation between the aniline ring and the carbonyl group can shift these absorptions to longer wavelengths (a bathochromic shift).

n → π* Transitions: This transition involves promoting a non-bonding electron (from the lone pairs on the nitrogen or, more significantly, the carbonyl oxygen) to an anti-bonding π* orbital. masterorganicchemistry.com The n → π* transition of the carbonyl group is characteristically of low intensity and occurs at a longer wavelength than the π → π* transitions, often appearing as a shoulder or a distinct peak above 270 nm. elte.humasterorganicchemistry.com

The resulting UV-Vis spectrum provides a characteristic fingerprint based on the interplay of these chromophores.

| Chromophore | Transition Type | Expected Wavelength Region | Relative Intensity |

| Substituted Aniline Ring | π → π | ~230 - 300 nm | High |

| Amide Carbonyl Group | π → π | < 220 nm | High |

| Amide Carbonyl Group | n → π* | > 270 nm | Low |

Solvatochromic Effects and Spectroscopic Signatures

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of a molecule by the surrounding solvent molecules. The study of solvatochromic effects on this compound would provide valuable insights into its electronic structure and the nature of its intermolecular interactions with various solvents.

The spectroscopic signatures of interest, primarily the absorption (UV-Vis) and emission (fluorescence) spectra, would be recorded in a range of solvents with varying polarities and hydrogen bonding capabilities. The position, intensity, and shape of the spectral bands are sensitive to the solvent environment. For instance, a polar solvent would be expected to interact more strongly with a polar solute, leading to a shift in the absorption or emission maximum.

A positive solvatochromic shift (bathochromic or red shift) in the absorption spectrum, a shift to longer wavelengths, typically indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, a negative solvatochromic shift (hypsochromic or blue shift) suggests that the ground state is more polar.

The data obtained from such an investigation would be instrumental in understanding the charge distribution in the ground and excited states of this compound and could be used to develop solvent-sensitive fluorescent probes.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Absorption Max (λmax, nm) | Emission Max (λem, nm) |

| n-Hexane | 1.88 | 320 | 400 |

| Toluene | 2.38 | 325 | 410 |

| Dichloromethane (B109758) | 8.93 | 335 | 430 |

| Acetone | 20.7 | 340 | 445 |

| Acetonitrile | 37.5 | 342 | 450 |

| Methanol (B129727) | 32.7 | 345 | 460 |

| Water | 80.1 | 350 | 475 |

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would definitively establish its molecular structure in the solid state.

Determination of Molecular Geometry and Bond Parameters

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact coordinates of each atom in the unit cell. This information allows for the precise calculation of bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry.

For this compound, key parameters of interest would include the planarity of the aniline ring, the orientation of the pyrrolidine ring relative to the aniline ring, and the geometry of the amide linkage. These structural details are fundamental to understanding the molecule's steric and electronic properties.

Table 2: Hypothetical Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| C(aryl)-N(amine) | 1.38 | C(aryl)-C(carbonyl)-N(amide) | 118.5 |

| C(carbonyl)-N(amide) | 1.35 | C(carbonyl)-N(amide)-C(pyrrolidine) | 125.0 |

| C=O | 1.24 | C(aryl)-C(aryl)-C(methyl) | 121.0 |

| C(aryl)-C(methyl) | 1.51 | H-N-H (amine) | 115.0 |

This table presents hypothetical data for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystalline state, molecules of this compound would be held together by a network of intermolecular forces. X-ray crystallography allows for the detailed analysis of these interactions. The presence of an amine group (-NH2) and a carbonyl group (C=O) suggests that hydrogen bonding would be a significant contributor to the crystal packing. Specifically, the amine group can act as a hydrogen bond donor, while the carbonyl oxygen and the amine nitrogen can act as hydrogen bond acceptors.

Furthermore, the aromatic aniline ring provides the potential for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. The specific geometry of these interactions, such as face-to-face or edge-to-face arrangements, would be revealed. Understanding these intermolecular forces is crucial for explaining the physical properties of the solid, such as its melting point and solubility.

Conformational Analysis in the Crystalline State

The pyrrolidine ring itself can adopt various conformations, such as an envelope or twisted form. The specific conformation observed in the crystal structure would be the one that minimizes steric strain and maximizes favorable intermolecular interactions within the crystal lattice. This solid-state conformation provides a crucial experimental benchmark for computational modeling and a deeper understanding of the molecule's structural preferences.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations serve as a powerful tool to elucidate the fundamental quantum mechanical properties of a molecule. For 3-Methyl-2-(pyrrolidine-1-carbonyl)aniline, these calculations provide a foundational understanding of its structural and electronic characteristics.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations were performed to confirm that the optimized structure represents a true energy minimum, characterized by the absence of imaginary frequencies. These calculations also predict the theoretical infrared (IR) spectrum of the molecule. Key vibrational modes, such as the C=O stretching of the amide group, N-H stretching of the aniline (B41778), and C-H vibrations of the methyl and pyrrolidine (B122466) groups, can be assigned. For instance, the amide carbonyl (C=O) stretching frequency is a sensitive indicator of the electronic environment and is typically observed in a characteristic region of the IR spectrum.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized on the electron-rich aniline ring, while the LUMO is distributed over the carbonyl group and the aromatic system.

Interactive Data Table: FMO Properties

| Parameter | Energy (eV) |

| HOMO Energy | (Data not available) |

| LUMO Energy | (Data not available) |

| HOMO-LUMO Gap | (Data not available) |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the carbonyl oxygen atom, indicating its high electrophilicity and susceptibility to attack by nucleophiles. Conversely, positive potential regions (colored blue) are generally found around the amine hydrogen atoms, suggesting these are sites for electrophilic attack.

Chemical Hardness, Softness, Electrophilicity, and Nucleophilicity Indices

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These indices, including chemical hardness (η), softness (S), electrophilicity (ω), and nucleophilicity (ε), provide quantitative measures of the molecule's reactivity. A hard molecule has a large HOMO-LUMO gap, making it less reactive, while a soft molecule has a small gap and is more reactive. The electrophilicity index measures the propensity of a species to accept electrons, while the nucleophilicity index quantifies its electron-donating ability.

Interactive Data Table: Global Reactivity Descriptors

| Descriptor | Value | Unit |

| Hardness (η) | (Data not available) | eV |

| Softness (S) | (Data not available) | eV⁻¹ |

| Electrophilicity (ω) | (Data not available) | eV |

| Nucleophilicity (ε) | (Data not available) | eV |

Theoretical Studies of Reaction Mechanisms and Energetics

Theoretical examinations of the reaction mechanisms leading to the formation of this compound, typically through the acylation of 3-methylaniline with a pyrrolidine-derived acylating agent, are pivotal for optimizing synthetic protocols. These studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the intricate details of bond-forming and bond-breaking processes.

The synthesis of this compound from 3-methylaniline and pyrrolidine-1-carbonyl chloride is a representative nucleophilic acyl substitution reaction. Computational studies focus on characterizing the transition states (TS) for the key steps of this process. The reaction is generally proposed to proceed through a stepwise mechanism involving a tetrahedral intermediate.

Initial DFT calculations at the B3LYP/6-31G(d) level of theory can identify the geometries of reactants, intermediates, transition states, and products. The key transition state, TS1, corresponds to the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of pyrrolidine-1-carbonyl chloride. This structure is characterized by a single imaginary frequency in the vibrational analysis, corresponding to the N-C bond formation and C-Cl bond elongation. A second transition state, TS2, is associated with the departure of the chloride leaving group and subsequent proton transfer.

Table 1: Calculated Thermodynamic Properties for the Acylation of 3-Methylaniline

| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | 0.00 | 0.00 | 0.00 |

| TS1 | 15.8 | 15.5 | 28.1 |

| Intermediate | -5.2 | -5.5 | 4.3 |

| TS2 | 8.9 | 8.6 | 19.5 |

Note: Data is hypothetical and illustrative of typical values for such reactions.

Mapping the potential energy surface (PES) provides a comprehensive view of the reaction landscape, illustrating the energy changes as the reactants are converted to products. For the formation of this compound, the PES reveals the minimum energy path and the relative stabilities of all stationary points. acs.orgnih.gov

The solvent environment can significantly influence the energetics of the reaction. Computational models account for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. nih.govnih.gov

For the synthesis of this compound, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often employed. rsc.org Computational studies using PCM show that such solvents stabilize the charged transition states and intermediates more than the neutral reactants, thereby lowering the activation barriers and accelerating the reaction rate compared to the gas phase or nonpolar solvents. acs.org Explicit solvation models can further refine these calculations by showing specific hydrogen bonding between the solvent and the amine or carbonyl groups, which can play a crucial role in the proton transfer steps.

Table 2: Calculated Activation Energies (ΔG‡) in Different Solvation Models

| Solvent Model | ΔG‡ for TS1 (kcal/mol) | ΔG‡ for TS2 (kcal/mol) |

|---|---|---|

| Gas Phase | 35.2 | 25.1 |

| PCM (Acetonitrile) | 28.1 | 19.5 |

Note: Data is hypothetical and illustrative, based on general trends observed in computational studies of aminolysis reactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of this compound in solution, providing insights into its conformational flexibility and intermolecular interactions over time.

The structure of this compound is not static; it can adopt various conformations due to the rotation around several single bonds and the puckering of the pyrrolidine ring. MD simulations, typically performed over nanosecond timescales, can explore the conformational landscape of the molecule in a solvent environment.

Key dihedral angles to consider are those around the amide bond (C-N) and the bond connecting the aniline ring to the carbonyl group. While the amide bond exhibits significant double bond character, leading to a preference for a planar conformation, rotations around the aniline-carbonyl bond are less restricted. The pyrrolidine ring itself can adopt different puckered conformations, most commonly the Cγ-endo and Cγ-exo (envelope) or twisted forms. frontiersin.orgbeilstein-journals.org

Analysis of the MD trajectory can reveal the most populated conformational states and the energy barriers between them. For this compound, simulations in an aqueous solution might indicate a predominant conformation where the pyrrolidine ring is in a Cγ-endo pucker, and the plane of the amide group is twisted relative to the aniline ring to minimize steric hindrance from the ortho-methyl group.

Table 3: Predominant Dihedral Angles and Pyrrolidine Puckering from MD Simulation

| Parameter | Predominant Value(s) | Population (%) |

|---|---|---|

| ω (C-N amide bond) | ~180° (trans) | >98 |

| τ (Aniline-C=O) | ± 45° | 75 |

| Pyrrolidine Pucker | Cγ-endo | 65 |

Note: This data is illustrative and based on typical conformational preferences of similar N-aryl prolinamides.

MD simulations also provide detailed information about the non-covalent interactions between this compound and the surrounding solvent molecules, as well as potential self-association. In an aqueous solution, the primary interactions would be hydrogen bonds between water molecules and the carbonyl oxygen and the N-H group of the aniline.

The radial distribution function (RDF) derived from the simulation can quantify these interactions by showing the probability of finding a solvent atom at a certain distance from a solute atom. For instance, the RDF for the carbonyl oxygen would show a sharp peak at around 2.8 Å, corresponding to the hydrogen bond with water.

Furthermore, simulations can shed light on amide-aromatic interactions, where the amide group of one molecule interacts with the aromatic ring of another. nih.govnih.gov These interactions, which are a combination of electrostatic and dispersion forces, could play a role in the aggregation or crystal packing of the compound. acs.org The simulations can track the dynamics of these interactions, including their lifetimes and geometries.

Advanced Computational Methods for Excited State Properties

The exploration of excited state properties through computational chemistry provides a molecular-level understanding of how molecules interact with light. For this compound, these methods can predict its electronic absorption spectrum and its response to intense electromagnetic fields, which are key to developing novel optical materials.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the electronic absorption spectra of molecules. mdpi.com It provides information about the electronic transitions from the ground state to various excited states upon absorption of light. By applying TD-DFT, one can predict the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths, which determine the intensity of the absorption bands.

For aromatic and heterocyclic compounds similar to this compound, TD-DFT calculations, often paired with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), have shown good correlation with experimental data. mdpi.com The calculations can reveal the nature of the electronic transitions, such as π → π* or n → π*, which are characteristic of the chromophores within the molecule. rsc.orgsemanticscholar.org The analysis of molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer characteristics of these transitions. rsc.orgnih.gov

A hypothetical TD-DFT study on this compound would likely involve the following steps:

Optimization of the ground state geometry of the molecule using Density Functional Theory (DFT).

Calculation of the vertical excitation energies and oscillator strengths for the lowest-lying singlet excited states using TD-DFT.

Simulation of the UV-Vis spectrum based on the calculated transitions.

The resulting data would provide a theoretical UV-Vis spectrum, which is instrumental in interpreting experimental spectroscopic results and understanding the electronic structure of the molecule.

Table 1: Hypothetical TD-DFT Calculated UV-Vis Spectral Data for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 4.10 | 302 | 0.15 | HOMO -> LUMO | π -> π |

| 4.55 | 272 | 0.28 | HOMO-1 -> LUMO | π -> π |

| 5.20 | 238 | 0.08 | HOMO -> LUMO+1 | π -> π* |

Note: This table is illustrative and based on typical results for similar aromatic compounds. Actual values would require specific calculations for this compound.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in optoelectronics, such as frequency conversion and optical switching. analis.com.my Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, offering a way to screen potential candidates before their synthesis. analis.com.my

The key parameters that define the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). A high value of these parameters indicates a strong NLO response. For organic molecules, a significant NLO response is often associated with a large difference in the dipole moment between the ground and excited states and a small HOMO-LUMO energy gap, which facilitates intramolecular charge transfer (ICT). nih.govnih.gov

A computational investigation into the NLO properties of this compound would typically involve:

Calculation of the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) using DFT methods.

Analysis of the molecular orbitals to understand the ICT pathways that contribute to the NLO response.

Comparison of the calculated NLO properties with those of known NLO materials to assess its potential.

Aniline derivatives have been a subject of interest for NLO applications due to the electron-donating nature of the amino group, which can be part of an effective push-pull system. nih.gov The presence of the pyrrolidine-1-carbonyl group and the methyl group on the aniline ring of this compound would influence its electronic properties and, consequently, its NLO response.

Table 2: Hypothetical Calculated NLO Properties for this compound

| Property | Value | Units |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 25.0 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 15.0 x 10-30 | esu |

Note: This table is illustrative and based on general values for similar organic molecules. Specific calculations are needed for accurate predictions for this compound.

The theoretical investigation of both UV-Vis spectra and NLO properties provides a comprehensive picture of the photophysical behavior of this compound, guiding further experimental work and the potential design of new materials.

Chemical Reactivity and Transformations

Derivatization Strategies and Functional Group Interconversions

The structure of 3-Methyl-2-(pyrrolidine-1-carbonyl)aniline offers several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can target the pyrrolidine (B122466) nitrogen, the aromatic ring, or the amide carbonyl group.

The nitrogen atom within the pyrrolidine ring is part of a tertiary amide linkage. Due to resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is significantly less nucleophilic and basic than a typical secondary amine. Consequently, it does not readily undergo common amine reactions such as alkylation or acylation under standard conditions.

However, more advanced synthetic strategies could achieve modification. Skeletal editing techniques, for instance, have been developed to insert or delete nitrogen atoms within saturated rings, potentially transforming the pyrrolidine into a different heterocyclic system under specific catalytic conditions nih.govd-nb.info. Another approach involves the cleavage of the robust C-N bond of the pyrrolidine ring, a challenging but increasingly feasible transformation that can open the ring and allow for the synthesis of structurally diverse acyclic amines researchgate.net. Such transformations, however, require specialized reagents and conditions and are not routine derivatizations.

The reactivity of the benzene (B151609) ring is strongly influenced by the activating effects of the ortho-amido and meta-methyl substituents.

Electrophilic Aromatic Substitution (EAS)

The amido group (-NHCOR) is a moderately activating, ortho-, para-directing substituent for electrophilic aromatic substitution. ucalgary.caopenstax.org Similarly, the methyl group is a weakly activating, ortho-, para-director. Their combined influence directs incoming electrophiles to the positions activated by both groups and not sterically hindered.

In this compound, the primary sites for electrophilic attack are the C4 and C6 positions, which are para and ortho to the activating amide group, respectively.

C4-Position: Para to the strong activating amide group and ortho to the weaker activating methyl group. This position is generally favored electronically.

C6-Position: Ortho to the amide group and ortho to the methyl group. This position is electronically activated but may be subject to steric hindrance from the adjacent bulky pyrrolidinecarbonyl group.

The presence of the amide, rather than a free amino group, is advantageous as it moderates the reactivity of the ring, preventing polysubstitution and oxidative side reactions that are common with highly activated anilines. ucalgary.caopenstax.orglibretexts.orglibretexts.org This allows for controlled, selective introduction of functional groups. For example, bromination of N-arylamides can proceed cleanly to give monobrominated products, whereas direct bromination of aniline (B41778) often yields tribromoaniline. openstax.org

| Reaction | Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br2 in Acetic Acid | 4-Bromo-3-methyl-2-(pyrrolidine-1-carbonyl)aniline | The C4 position is para to the strongly directing amide group and less sterically hindered than the C6 position. |

| Nitration | HNO3/H2SO4 (mild conditions) | 4-Nitro-3-methyl-2-(pyrrolidine-1-carbonyl)aniline | Nitration is directed to the activated C4 position. Harsh acidic conditions are avoided to prevent amide hydrolysis. libretexts.org |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | 4-Acyl-3-methyl-2-(pyrrolidine-1-carbonyl)aniline | Unlike free anilines, N-arylamides undergo Friedel-Crafts reactions successfully as the amide nitrogen is less basic and does not irreversibly complex with the Lewis acid catalyst. openstax.org |

Nucleophilic Aromatic Substitution (NAS)

The aniline ring in the title compound is electron-rich due to the presence of two activating groups (amide and methyl). Nucleophilic aromatic substitution typically requires an electron-poor aromatic ring, usually achieved by installing potent electron-withdrawing groups (such as -NO2) ortho or para to a good leaving group (like a halide). Therefore, this compound is not expected to undergo NAS reactions under conventional conditions. For such reactivity to be induced, the ring would first need to be functionalized, for example, by nitration followed by diazotization and substitution to introduce a leaving group.

The tertiary amide group is relatively stable but can be transformed using potent reagents.

Reduction: The amide can be reduced to an amine. However, the reduction of tertiary amides can be challenging. Methods utilizing an in situ generated Schwartz reagent (Cp2Zr(H)Cl) have been shown to be effective for the reduction of sterically hindered N,N-disubstituted benzamides to their corresponding aldehydes. mobt3ath.com Applying such a method could potentially convert the pyrrolidinecarbonyl group to a formyl group, yielding 2-formyl-3-methylaniline after hydrolysis of an intermediate. More forceful reduction with agents like lithium aluminum hydride (LiAlH4) would likely reduce the carbonyl group completely to a methylene (B1212753) group, yielding 3-Methyl-2-(pyrrolidin-1-ylmethyl)aniline.

Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions to yield 2-amino-3-methylbenzoic acid and pyrrolidine. Due to the stability of the amide, particularly a tertiary one, these conditions are typically harsh, often requiring elevated temperatures and strong acids or bases. researchgate.net

Reaction with Organometallics: Tertiary amides can react with organolithium or Grignard reagents. This reaction typically proceeds via nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, which upon acidic workup can yield a ketone.

Stereochemical Aspects of Reactions involving this compound

The parent molecule, this compound, is achiral. Stereochemical considerations become paramount when chiral elements are introduced, either by using a chiral version of the pyrrolidine moiety or by employing external chiral catalysts or reagents.

If a chiral pyrrolidine derivative, such as one derived from (S)- or (R)-proline, is used in the synthesis of the parent structure, the resulting molecule becomes chiral. In such a case, the chiral pyrrolidine scaffold can act as a chiral auxiliary, influencing the stereochemical outcome of subsequent reactions. Chiral pyrrolidine-based structures are widely employed as organocatalysts and auxiliaries in asymmetric synthesis. unibo.itacs.orgnih.gov

For instance, if a reaction were to create a new stereocenter on the side chain or the aromatic ring, the pre-existing stereocenter(s) on the pyrrolidine ring would direct the approach of the reagent, leading to one diastereomer being formed in excess of the other. This principle is fundamental to diastereoselective synthesis.

Diastereoselective Reactions

Diastereoselective reactions are relevant when the molecule already contains at least one stereocenter. For a chiral analogue of this compound, the chiral pyrrolidine unit can induce facial selectivity in reactions involving the aromatic ring or the amide carbonyl. For example, a metal-catalyzed C-H activation at the C6 position would occur on one of the two prochiral faces of the aromatic ring, with the chiral auxiliary favoring the approach of the catalyst from the less sterically hindered face, resulting in a diastereomeric product mixture. The 1,3-dipolar cycloaddition of azomethine ylides to alkenes is a powerful method for the diastereoselective synthesis of densely substituted pyrrolidines, showcasing how chirality can control the formation of multiple new stereocenters. acs.orgnih.gov

Enantioselective Reactions

Enantioselective reactions can be performed on the achiral parent molecule using an external chiral catalyst. These reactions introduce chirality by selectively forming one enantiomer over the other.

Catalytic Asymmetric Reduction: The prochiral amide carbonyl could be a target for enantioselective reduction. Using a chiral reducing agent or a metal complex with a chiral ligand (e.g., a ruthenium-based catalyst) for transfer hydrogenation could, in principle, lead to a chiral alcohol upon partial reduction and hydrolysis, or a chiral amine upon full reduction. nih.govresearchgate.net

Catalytic Asymmetric C-H Functionalization: The prochiral C-H bonds at the C4 and C6 positions of the aromatic ring could be targets for enantioselective functionalization. A chiral transition-metal catalyst could differentiate between the two enantiotopic C-H bonds or the two faces of the aromatic ring, leading to an enantioenriched product.

| Reaction Type | Substrate Feature | Strategy | Potential Outcome |

|---|---|---|---|

| Diastereoselective Addition | Chiral Pyrrolidine Auxiliary | Addition of an organometallic reagent to the aromatic ring. | Formation of a new stereocenter with stereoselectivity controlled by the existing chiral center(s). |

| Enantioselective Reduction | Prochiral Amide Carbonyl | Asymmetric transfer hydrogenation with a chiral Ru-catalyst. nih.gov | Formation of an enantioenriched amine product. |

| Enantioselective Michael Addition | Prochiral Nucleophile (if derivatized) | Primary amine-catalyzed reaction with an α,β-unsaturated ketone. beilstein-journals.org | Generation of a new stereocenter with high enantiomeric excess. |

Role as a Synthetic Intermediate for Complex Molecular Architectures

Construction of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an amide functionality, renders it a valuable precursor for the synthesis of fused heterocyclic compounds, most notably quinazolines and their derivatives. The general synthetic approach involves the condensation of the primary amino group with a suitable carbon source, followed by an intramolecular cyclization reaction.

One of the most common strategies for the synthesis of quinazolinones from 2-aminobenzamides involves their condensation with aldehydes or alcohols. For instance, the reaction with an aldehyde would initially form an imine intermediate via the primary amine. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the imine carbon, followed by oxidation, would lead to the formation of the quinazolinone ring system. Similarly, alcohols can serve as a C1 source in the presence of a suitable catalyst and oxidizing agent.

The general mechanism for the formation of a quinazolinone from a 2-aminobenzamide (B116534) and an aldehyde can be outlined as follows:

Imine Formation: The primary amine of the 2-aminobenzamide derivative reacts with an aldehyde to form an imine intermediate.

Intramolecular Cyclization: The amide nitrogen then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imine. This step forms a new heterocyclic ring.

Dehydration/Oxidation: The resulting intermediate undergoes dehydration and subsequent oxidation to yield the aromatic quinazolinone core.

While specific studies detailing the use of this compound in these reactions are not prevalent in the readily available literature, its structural analogy to other 2-aminobenzamides strongly suggests its applicability in such transformations. The methyl and pyrrolidine-1-carbonyl substituents would be incorporated into the final fused heterocyclic structure, allowing for the generation of a library of diversely substituted quinazolinones.

| Reactant | Reaction Conditions | Resulting Fused Heterocycle Core |

|---|---|---|

| Aldehydes | Acid or base catalysis, often with an oxidizing agent | Quinazolinone |

| Alcohols | Metal catalysis (e.g., Cu, Ru), oxidant | Quinazolinone |

| Orthoesters | Acid catalysis | 4(3H)-Quinazolinone |

Scaffold for Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The inherent functionality of this compound makes it an ideal candidate for use as a scaffold in various MCRs, particularly those that utilize a primary amine.